2-Methylquinazolin-5-amine
Description
Structure
3D Structure
Properties
CAS No. |
825654-44-2 |
|---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
2-methylquinazolin-5-amine |
InChI |
InChI=1S/C9H9N3/c1-6-11-5-7-8(10)3-2-4-9(7)12-6/h2-5H,10H2,1H3 |
InChI Key |
DHLZALAGILMMKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C=N1)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2 Methylquinazolin 5 Amine
Electrophilic Aromatic Substitution Reactions on the Quinazoline (B50416) Ring System
The quinazoline ring system, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, possesses a complex electronic landscape that governs its reactivity towards electrophiles. The benzene portion of the molecule is the primary site for electrophilic aromatic substitution (EAS). The outcome of such reactions on 2-Methylquinazolin-5-amine is directed by the combined influence of its substituents: the strongly activating ortho-, para-directing amino group at position 5, the weakly activating ortho-, para-directing methyl group at position 2, and the deactivating nitrogen atoms within the pyrimidine ring.
The dominant activating group is the C5-amine. This primary amino group strongly directs incoming electrophiles to the positions ortho (C6) and para (C8) to itself. The position meta (C7) is less favored. The nitrogen atoms at positions 1 and 3 withdraw electron density from the pyrimidine ring, making the benzene ring comparatively more susceptible to electrophilic attack.
Research on related quinazolinone systems supports this prediction. For instance, the direct halogenation of 3-amino-2-methylquinazolin-4(3H)-one with reagents like iodine monochloride or bromine in acetic acid results in substitution at the C6 position. researchgate.net This demonstrates the susceptibility of the carbocyclic ring to electrophilic attack, guided by the activating amino group. While the substrate is a quinazolinone, the directing effect of an amino group on the benzene ring provides a strong analogy for the expected reactivity of this compound. Therefore, electrophilic substitution is anticipated to occur selectively at the C6 and C8 positions. mnstate.edu
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Activating/Deactivating Influence | Predicted Reactivity |
|---|---|---|
| C6 | Ortho to C5-NH₂ (strongly activating) | Highly Favored |
| C7 | Meta to C5-NH₂ (strongly activating) | Less Favored |
Nucleophilic Reactivity of the Exocyclic Amine Group at Position 5
The primary aromatic amine at the C5 position is a key nucleophilic center, enabling a variety of important chemical transformations.
Condensation Reactions Leading to Imine (Schiff Base) Formation
The exocyclic primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. pressbooks.pub This acid-catalyzed reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). libretexts.org
Studies on structurally similar compounds, such as 3-amino-2-methyl-quinazolin-4(3H)-one, have shown that condensation with various aromatic aldehydes proceeds efficiently in refluxing absolute ethanol (B145695) to yield the respective Schiff bases. sapub.org The formation of these products is confirmed by spectral analysis, which shows the appearance of an isomethine (CH=N) stretching band in the infrared (IR) spectrum, coupled with the disappearance of the N-H stretching bands of the primary amine. sapub.org This reaction is a general and effective method for modifying the amino group. pressbooks.pubsciforum.net
Table 2: Representative Condensation Reactions for Schiff Base Formation (Analogous System)
| Amine Reactant | Aldehyde/Ketone | Conditions | Product Type |
|---|---|---|---|
| 3-amino-2-methylquinazolin-4(3H)-one | Appropriate aldehydes or ketones | Absolute ethanol, reflux | Schiff's bases (3a-h) sapub.org |
| 3-amino-2-methylquinazolin-4(3H)-one | 3-hydroxybenzaldehyde | Absolute ethanol, reflux, 3 hrs | 3-[(3-hydroxybenzylidene)amino]-2-methylquinazolin-4(3H)-one sapub.org |
Amidation and Acylation Reactions at the Amino Group
The nucleophilic amino group at C5 can be readily acylated or amidated by reacting with acylating agents such as acyl chlorides and acid anhydrides. savemyexams.com This reaction results in the formation of a stable amide bond. For example, the reaction of 3-amino-2-methylquinazolin-4(3H)-one with acetic anhydride (B1165640) leads to the formation of N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide. mdpi.com Similarly, acylation with chloroacetyl chloride has been demonstrated on related aminoquinazolines. scirp.org These transformations provide a robust method for introducing a wide variety of substituents onto the quinazoline scaffold via the amino group, serving as a key step in the synthesis of more complex derivatives. nih.govorganic-chemistry.org
Potential for Diazotization and Subsequent Coupling Reactions
As a primary aromatic amine, this compound has the potential to undergo diazotization. slideshare.net This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid at low temperatures (0-5 °C). organic-chemistry.orgegyankosh.ac.in The resulting product is an arenediazonium salt.
These diazonium salts are highly valuable synthetic intermediates. organic-chemistry.org Although unstable at higher temperatures, they can be used immediately in a variety of subsequent reactions. A key application is in azo coupling, where the diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds. slideshare.netegyankosh.ac.in Furthermore, the diazonium group can be replaced by a wide range of other substituents (e.g., -H, -OH, -X, -CN) through Sandmeyer-type reactions, offering a powerful tool for further functionalization of the quinazoline ring. organic-chemistry.org Research on 3-amino-2-methyl-quinazolin-3(4H)-one has confirmed its utility as a synthon for diazonium coupling reactions. sciforum.net
Reactivity of the Methyl Group at Position 2
The methyl group at the C2 position of the quinazoline ring is not inert. Its proximity to the electron-withdrawing nitrogen atoms of the pyrimidine ring increases the acidity of its protons, making it an active methyl group.
Dehydration and Condensation Reactions with Aldehydes
The activated 2-methyl group can participate in condensation reactions with aldehydes, particularly aromatic aldehydes. mdpi.comresearchgate.net This reaction typically occurs under reflux in a suitable solvent like glacial acetic acid and leads to the formation of 2-styryl derivatives through a dehydration process. researchgate.net For instance, various 2-methyl-4(3H)-quinazolinone derivatives have been shown to react with aromatic aldehydes to yield the corresponding 2-styryl-4(3H)-quinazolinones. researchgate.net This reactivity allows for the extension of the carbon skeleton at the C2 position, providing a pathway to synthesize a range of vinyl-substituted quinazolines. mdpi.comrsc.org
Table 3: Representative Condensation Reactions of the 2-Methyl Group (Analogous Systems)
| Quinazoline Reactant | Aldehyde | Conditions | Product Type |
|---|---|---|---|
| 6-Chloro-2-methyl-quinazolin-4(3H)-one | Pyridine-2-carbaldehyde | Glacial acetic acid, reflux, 12 h | 2-Styryl derivative researchgate.net |
Functionalization via Alpha-Hydrogen Activation
The methyl group at the C2 position of the quinazoline ring possesses acidic protons, enabling functionalization through alpha-hydrogen activation. This reactivity, while sometimes noted as being lower than that of a methyl group at the C4 position, provides a key site for forming new carbon-carbon and carbon-heteroatom bonds. thieme-connect.de However, it has been reported that the 2-methyl group exhibits low susceptibility to lithiation, which can limit its use as a starting point for certain C-exo-substituted derivatives. nih.govresearchgate.net
A primary pathway for functionalization is through condensation reactions. labxchange.orglibretexts.org In these reactions, the activated methyl group acts as a nucleophile, attacking various electrophiles such as aromatic or aliphatic aldehydes. This typically occurs in the presence of a catalyst, under acidic or basic conditions, and results in the formation of a larger molecule with the elimination of a small molecule, such as water. labxchange.org For instance, the condensation of 2-methylazaheterocycles with aldehydes leads to the formation of styryl derivatives.
Table 1: Potential Condensation Reactions at the 2-Methyl Position
| Electrophile | Reagent/Catalyst | Potential Product Structure | Reference for Analogy |
|---|---|---|---|
| Benzaldehyde (B42025) | Acetic Anhydride | 2-Styrylquinazolin-5-amine | thieme-connect.de |
| N-Phenylbenzimidoyl chloride | AlCl₃ | 2-[2-Phenyl-2-(phenylimino)ethyl]quinazolin-5-amine | thieme-connect.de |
| Ethyl Cyano-pyruvate | Base | 2-(2-Cyano-2-ethoxycarbonyl-ethenyl)quinazolin-5-amine | researchgate.net |
These reactions highlight the utility of the 2-methyl group as a handle for introducing diverse functionalities, thereby modifying the steric and electronic properties of the parent molecule.
Ring Transformations and Rearrangement Reactions
The quinazoline scaffold, particularly when substituted with amino groups, is susceptible to several ring transformations and rearrangement reactions, which are powerful tools for creating structural diversity.
Dimroth Rearrangement: This is a prominent isomerization process for many nitrogen-containing heterocycles, including quinazolines. researchgate.netwikipedia.orgnih.gov The reaction involves the translocation of endocyclic and exocyclic nitrogen atoms. wikipedia.org For an aminoquinazoline system, the rearrangement typically proceeds through a ring-opening step initiated by a nucleophile (e.g., hydroxide), followed by rotation of the side chain and subsequent ring-closure to form a thermodynamically more stable isomer. rsc.orgacs.org This pathway is a versatile method for synthesizing various N-substituted aminoquinazolines that might be otherwise difficult to access. researchgate.net
Stieglitz Rearrangement: This rearrangement is generally applied to N-halo, N-hydroxy, or other N-activated amines and results in the formation of an imine through a 1,2-shift. umich.eduthieme-connect.delibretexts.orgwikipedia.org If the 5-amino group of this compound were activated (for example, by conversion to an N-haloamine or N-hydroxylamine), it could undergo a Stieglitz-type rearrangement. This would involve the migration of a carbon atom from the quinazoline ring to the exocyclic nitrogen, leading to a significant structural reorganization.
Ring Contraction: Under certain conditions, heterocyclic systems can undergo ring contraction. For instance, heating a related 5-methoxy-3H-benzo[e] mdpi.comscispace.comdiazepine resulted in its conversion to a 4-methoxyquinazoline. ekb.eg This type of transformation, often acid-catalyzed, proceeds through a nucleophilic addition followed by a Wagner-Meerwein-type rearrangement, leading to a more stable, contracted ring system. google.com While not directly documented for this compound, such pathways are plausible under specific reaction conditions.
Table 2: Summary of Potential Rearrangement Reactions
| Rearrangement Type | General Transformation | Potential Applicability to this compound System |
|---|---|---|
| Dimroth Rearrangement | Isomerization of N-substituted imino-heterocycles to the corresponding amino-heterocycles. wikipedia.orgrsc.org | Applicable to precursors or derivatives to synthesize varied N-substituted aminoquinazolines. researchgate.net |
| Stieglitz Rearrangement | 1,2-rearrangement of activated amines (N-halo, N-hydroxy) to form imines. wikipedia.org | Could be induced on a derivative of the 5-amino group to form an imine. umich.eduthieme-connect.de |
| Ring Contraction | Conversion of a larger heterocyclic ring to a smaller, more stable one. | A potential transformation pathway under acidic or thermal conditions, based on analogous systems. ekb.egthieme-connect.de |
Redox Chemistry of the Aminoquinazoline System
The this compound molecule has multiple sites susceptible to oxidation and reduction, including the pyrimidine and benzene rings, as well as the amino and methyl substituents.
Oxidation: The quinazoline ring system can be oxidized under various conditions. Oxidation with hydrogen peroxide in an acidic medium can convert a quinazoline into a 3,4-dihydro-4-oxoquinazoline (a quinazolinone). scispace.com The amino group at the 5-position makes the benzene ring more electron-rich and thus more susceptible to oxidation compared to unsubstituted quinazoline. In some synthetic sequences involving reduction of the quinazoline ring, the aromaticity can be restored using an oxidizing agent like manganese dioxide (MnO₂). thieme-connect.com Furthermore, potent oxidizing agents like ceric ammonium (B1175870) nitrate (B79036) have been used for the oxidation of related 2-aminoquinazoline-fused systems. cornell.eduresearchgate.net Electrochemical methods also provide a route for the anodic oxidation of quinazolines to quinazolinones. acs.org
Reduction: The quinazoline ring can be selectively reduced. Catalytic hydrogenation using catalysts such as palladium or platinum oxide typically reduces the pyrimidine ring, yielding 3,4-dihydroquinazolines or, with further reduction, 1,2,3,4-tetrahydroquinazolines. mdpi.comscispace.comresearchgate.net Chemical reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can also be employed to achieve similar reductions to dihydro- and tetrahydro- derivatives. scispace.com The specific product often depends on the reaction conditions and the substitution pattern of the quinazoline ring. mdpi.com
Table 3: Selected Redox Reactions for the Quinazoline System
| Reaction Type | Reagent(s) | Potential Product | Reference for Analogy |
|---|---|---|---|
| Oxidation | H₂O₂ / H⁺ | 2-Methyl-5-aminoquinazolin-4(3H)-one | scispace.com |
| Oxidation | MnO₂ | Restoration of the quinazoline ring from a dihydro-derivative | thieme-connect.com |
| Oxidation | Ceric Ammonium Nitrate | Oxidation of the aminoquinazoline system | cornell.eduresearchgate.net |
| Reduction | Pd or PtO₂ / H₂ | 2-Methyl-5-amino-3,4-dihydroquinazoline or 1,2,3,4-tetrahydroquinazoline | mdpi.comresearchgate.net |
| Reduction | NaBH₄ or LiAlH₄ | 2-Methyl-5-amino-3,4-dihydroquinazoline or 1,2,3,4-tetrahydroquinazoline | scispace.com |
Stability and Degradation Pathways of this compound
The stability of this compound is a critical aspect, encompassing its resistance to thermal, chemical, and photochemical degradation.
General and Thermal Stability: The quinazoline ring system is generally considered to be stable. mdpi.com It can withstand many chemical reactions without degradation, but it is susceptible to hydrolysis under harsh conditions, such as boiling in strong acidic or alkaline solutions, which can cleave the pyrimidine ring to yield products like o-aminobenzaldehyde derivatives. scispace.comwikipedia.org
The thermal stability of quinazoline derivatives can be significant. While specific data for this compound is not available, studies on related azo pigments derived from aminoquinazolidinediones indicate that high thermal stability is a characteristic feature of this class of compounds. google.com Thermal gravimetric analysis (TGA) of various quinazolinone derivatives shows that degradation often occurs in a single step at elevated temperatures. The onset of degradation and the kinetic parameters depend on the specific substitution pattern. For example, some pyrazolo-quinazoline derivatives show initial degradation temperatures ranging from 250°C to 315°C.
Table 4: Illustrative Thermal Degradation Data for Related Quinazoline Derivatives
| Compound Type | Degradation Range (°C) | Activation Energy (Ea, kJ/mol) | Reference |
|---|---|---|---|
| Pyrazolo-quinazoline derivative (KC-1) | 250-480 | 66.7 | nih.gov (from initial search) |
| Pyrazolo-quinazoline derivative (KC-2) | 315-510 | 88.5 | nih.gov (from initial search) |
| Metal complex of a quinazoline derivative | > 240 | Not specified | mdpi.com (from initial search) |
This data is for analogous compounds and serves to illustrate typical thermal properties.
Photochemical Stability and Degradation: Quinazoline derivatives can exhibit significant photoreactivity. nih.gov Exposure to UV or sunlight can lead to photodegradation. For the related acaricide Fenazaquin, photodegradation involves cleavage of an ether linkage and oxidation of the quinazoline ring. acs.org Studies on quinazolin-4(3H)-ones have shown they can act as photosensitizers, promoting the formation of reactive oxygen species (ROS) upon irradiation, which can lead to photodegradation of the compound itself and other molecules. nih.govnih.gov This suggests that this compound could also be susceptible to photodegradation, potentially through photo-oxidation of the amino group or the heterocyclic ring system, especially under aerobic conditions.
Structural Elucidation and Advanced Spectroscopic Analysis Methodologies for 2 Methylquinazolin 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily ¹H and ¹³C.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Proton Environment Analysis.
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For 2-Methylquinazolin-5-amine, the spectrum is expected to show distinct signals corresponding to the methyl, amine, and aromatic protons.
The protons on the quinazoline (B50416) core create a complex splitting pattern in the aromatic region. The H-6, H-7, and H-8 protons on the benzene (B151609) ring form a coupled system, while the H-4 proton on the pyrimidine (B1678525) ring typically appears as a singlet. The -NH₂ protons of the amine group are expected to appear as a broad singlet, and the methyl group protons at C-2 will also produce a characteristic singlet. While specific experimental data is not widely published, theoretical analysis allows for the prediction of these signals.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃ | ~2.7 | Singlet | 3H |
| NH₂ | ~5.0 (broad) | Singlet | 2H |
| H-6 | ~6.8 - 7.0 | Doublet | 1H |
| H-7 | ~7.4 - 7.6 | Triplet | 1H |
| H-8 | ~7.2 - 7.4 | Doublet | 1H |
Note: Predicted values are based on general principles and data for related quinazoline structures. Solvent effects can cause significant variations.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Skeleton Determination.
¹³C NMR spectroscopy is employed to determine the carbon framework of a molecule. This compound has nine carbon atoms, and a decoupled ¹³C NMR spectrum is expected to show nine distinct signals, assuming no accidental overlap. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom. The carbon atom C-5, being directly attached to the electron-donating amine group, would be significantly shielded compared to other aromatic carbons. Conversely, carbons within the pyrimidine ring (C-2, C-4, C-8a) are typically observed further downfield.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ | ~20 - 25 |
| C-2 | ~160 - 165 |
| C-4 | ~150 - 155 |
| C-4a | ~148 - 152 |
| C-5 | ~140 - 145 |
| C-6 | ~110 - 115 |
| C-7 | ~125 - 130 |
| C-8 | ~115 - 120 |
Note: Predicted values are based on general principles and data for related quinazoline structures.
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and establishing the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons H-6, H-7, and H-8, confirming their positions relative to one another.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would be used to definitively link each proton signal in the ¹H NMR spectrum (e.g., H-4, H-6, H-7, H-8, and CH₃) to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds and is crucial for identifying quaternary (non-protonated) carbons. For instance, the protons of the methyl group (at C-2) would show an HMBC correlation to the C-2 carbon, confirming the position of the methyl group. Correlations from aromatic protons like H-4 and H-8 to the quaternary carbons C-4a and C-8a would help to piece together the fused ring system.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps in determining stereochemistry and conformation. In a planar molecule like this, NOESY could show correlations between the H-4 proton and the amine protons at position 5, confirming their proximity on the ring system.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification.
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the key functional groups are the primary amine (-NH₂), the aromatic quinazoline core, and the methyl group.
N-H Vibrations: A primary amine typically shows two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. A medium to strong N-H bending (scissoring) vibration is expected around 1580-1650 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.
Quinazoline Ring Vibrations: The C=N and C=C stretching vibrations of the heterocyclic and aromatic rings produce a series of characteristic sharp peaks in the 1450-1620 cm⁻¹ region.
C-N Vibrations: The aromatic C-N stretching vibration is expected to appear as a strong band in the 1250-1335 cm⁻¹ range.
Raman spectroscopy provides complementary information. While N-H and O-H bonds are strong in IR, the symmetric vibrations of the non-polar C=C bonds in the aromatic ring often produce strong signals in Raman spectra, making it useful for analyzing the core structure.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) | Medium | Weak |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak | Strong |
| C-H Stretch | Methyl (aliphatic) | 2850 - 3000 | Medium | Medium |
| C=N / C=C Stretch | Quinazoline Ring | 1450 - 1620 | Medium-Strong | Strong |
| N-H Bend | Primary Amine | 1580 - 1650 | Medium-Strong | Weak |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The molecular formula for this compound is C₉H₉N₃, which corresponds to a monoisotopic mass of approximately 159.08 Da.
Electron Ionization Mass Spectrometry (EI-MS).
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. This process creates a unique fragmentation pattern that acts as a molecular fingerprint.
For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 159. The fragmentation pattern would likely involve characteristic losses from the quinazoline ring system and the substituents. A plausible fragmentation pathway could involve the initial loss of a hydrogen radical to form a stable ion at m/z 158. Another common fragmentation for quinazolines is the loss of hydrogen cyanide (HCN, 27 Da) from the pyrimidine ring, which would lead to a fragment ion at m/z = 132. Cleavage of the methyl group (CH₃˙, 15 Da) could also occur, resulting in an ion at m/z = 144. The relative abundance of these fragments provides evidence for the compound's structure.
Table 4: Predicted EI-MS Fragmentation Data for this compound
| m/z | Proposed Ion/Fragment | Proposed Loss from Parent Ion (m/z 159) |
|---|---|---|
| 159 | [M]⁺˙ | - |
| 158 | [M-H]⁺ | H˙ |
| 144 | [M-CH₃]⁺ | CH₃˙ |
Electrospray Ionization Mass Spectrometry (ESI-MS and ESI-HRMS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing polar and thermally sensitive molecules, as it typically produces intact molecular ions with minimal fragmentation. For the structural confirmation of this compound, ESI-MS would be expected to generate a prominent protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton.
High-Resolution Mass Spectrometry (HRMS) coupled with ESI provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the molecule, serving as a definitive confirmation of its chemical formula. While direct HRMS data for this compound is not prevalent in the reviewed literature, the theoretical exact mass of its protonated form [C₉H₁₀N₃]⁺ is 160.0869. Experimental verification would involve matching this theoretical value with the measured m/z.
Analysis of related quinazoline derivatives demonstrates the utility of this technique. For instance, the HRMS-ESI analysis of 4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide confirmed its composition by identifying the [M+Na]⁺ adduct at an m/z of 336.0510, which matched the calculated value. mdpi.com Similarly, 6-iodo-2-methyl-3-(p-tolyl)-4-(3H)-quinazolinone was identified by its [M+H]⁺ ion at m/z 393.01059, closely corresponding to the calculated mass of 393.00999. nih.gov
Table 1: ESI-HRMS Data for this compound (Theoretical) and Related Compounds
| Compound Name | Formula | Ion Type | Calculated m/z | Found m/z | Source |
|---|---|---|---|---|---|
| This compound | C₉H₉N₃ | [M+H]⁺ | 160.0869 | - | Theoretical |
| 4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide | C₁₆H₁₂ClN₃O₂ | [M+Na]⁺ | 336.0510 | 336.0510 | mdpi.com |
X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis
A crystal structure for this compound itself has not been detailed in the available literature. However, the crystallographic analysis of a very close analog, 2-methylquinazolin-4(3H)-one hydrochloride, provides significant insight into the expected structural features of the quinazoline core. researchgate.netiucr.org The study revealed that the quinazolinone molecules are arranged in layers, with notable supramolecular features. researchgate.net Key interactions include N—H⋯Cl hydrogen bonds that form zigzag chains within the crystal lattice. researchgate.net Additionally, weak π–π stacking interactions were observed between the benzene rings of adjacent molecules. researchgate.net Such analyses are fundamental to understanding the solid-state behavior and material properties of the compound.
Table 2: Crystallographic Data for the Related Compound 2-Methylquinazolin-4(3H)-one Hydrochloride
| Parameter | Value |
|---|---|
| Empirical Formula | C₉H₉N₂O⁺ · Cl⁻ |
| Formula Weight | 196.64 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.9159 (4) |
| b (Å) | 14.1204 (8) |
| c (Å) | 8.2755 (5) |
| β (°) | 98.799 (5) |
| Volume (ų) | 913.31 (9) |
| Z | 4 |
Data sourced from Davlatboev et al., 2025. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. For aromatic and heterocyclic compounds like this compound, the extensive π-conjugated system gives rise to characteristic absorption bands. The primary transitions observed are π → π* transitions, which are typically high in intensity, and n → π* transitions, which are associated with non-bonding electrons (e.g., on nitrogen atoms) and are generally weaker.
The specific wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorptions are sensitive to the molecular structure, including the nature and position of substituents on the quinazoline ring. Studies on related 3-amino-2-methylquinazolin-4(3H)-one derivatives show distinct absorption maxima that can be assigned to these electronic transitions. mdpi.comsapub.org For example, absorption bands around 265-274 nm and 314-329 nm have been reported for these analogs, corresponding to the π → π* and n → π* transitions of the conjugated system. mdpi.com The analysis of these electronic spectra is crucial for confirming the nature of the chromophore and understanding the electronic properties of the molecule.
Table 3: UV-Vis Absorption Data for Related Quinazolinone Derivatives
| Compound Name | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assigned Transition | Solvent | Source |
|---|---|---|---|---|---|
| 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one | 265, 314 | 6178, 3475 | - | - | mdpi.com |
| 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one | 274, 329 | 11854, 4780 | - | MeOH | mdpi.com |
| 3-amino-2-methylquinazolin-4(3H)-one | 309, 243 | - | n → π, π → π | Ethanol (B145695) | sapub.org |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element (primarily carbon, hydrogen, and nitrogen) within a pure compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values, typically within a margin of ±0.4%, provides strong evidence for the confirmation of the compound's empirical and molecular formula.
For this compound (C₉H₉N₃), the theoretical elemental composition can be precisely calculated. Any synthesized and purified sample of this compound would be subjected to this analysis for validation. Published data for structurally related quinazolinone derivatives illustrates the application of this method, where calculated and found percentages are reported to verify the composition of the newly synthesized molecules. scielo.br
Table 4: Elemental Analysis Data for this compound (Theoretical) and a Related Compound
| Compound Name | Formula | Analysis | % Carbon | % Hydrogen | % Nitrogen | Source |
|---|---|---|---|---|---|---|
| This compound | C₉H₉N₃ | Calculated | 67.90 | 5.70 | 26.40 | Theoretical |
| 3-{(1'-Dimethylaminomethyl-2'-oxo-1',2'-dihydroindole-3'-ylidene)amino}-2-methyl-6-quinazolin-4-(3H)-one | C₂₀H₁₉N₅O₂ | Calculated | 66.47 | 5.30 | 19.38 | scielo.br |
Computational Chemistry and Theoretical Modeling of 2 Methylquinazolin 5 Amine
Density Functional Theory (DFT) Studies for Electronic Structure and Properties
Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure of many-body systems, including molecules. mdpi.com It is frequently employed to determine various molecular properties by calculating the electron density of a system. Common approaches involve functionals like B3LYP combined with basis sets such as 6-311+G(d,p) to achieve a balance between accuracy and computational cost. mdpi.com
Geometry optimization is a fundamental computational step that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. faccts.de For 2-Methylquinazolin-5-amine, this process would involve calculating the forces on each atom and adjusting their positions until a stable, low-energy structure is identified. This optimized geometry represents the most probable structure of the molecule in the gas phase.
The presence of the amine (-NH2) and methyl (-CH3) groups, which can rotate, suggests the possibility of multiple conformers. A full exploration of the conformational energy landscape involves mapping the energy of the molecule as a function of the rotation around these single bonds. aps.orgmdpi.comresearchgate.net This landscape reveals the energies of different stable conformers (local minima) and the energy barriers (transition states) that separate them. aps.org Studies on similar molecules, like N-unsubstituted 2-aminobenzamides, have shown that conformer stability can be significantly influenced by intramolecular hydrogen bonding, a factor that would also be relevant for this compound. mdpi.com The energy landscape helps in understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. neupsykey.comresearchgate.net
While specific conformational energy data for this compound is not available in the provided search results, a typical output of such a study would resemble the illustrative table below.
Table 1: Illustrative Conformational Energy Data for this compound This table is for illustrative purposes only, as specific published data for this compound was not found in the search results.
| Conformer | Dihedral Angle (C4-C5-N-H) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
|---|---|---|---|
| A | 0° | 0.00 | 75.3 |
| B | 180° | 0.85 | 24.7 |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. libretexts.orgwpmucdn.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. mdpi.com For various quinazoline (B50416) derivatives, DFT calculations have been used to determine these energy gaps and predict reactivity. researchgate.netresearchgate.net The analysis of this compound would involve mapping the electron density of the HOMO and LUMO across the molecule to identify the electron-rich and electron-poor regions.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes only, as specific published data for this compound was not found in the search results.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |
| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |
| ΔE (HOMO-LUMO Gap) | 4.60 | ELUMO - EHOMO; indicates chemical stability and reactivity. mdpi.com |
DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for structural validation.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). ufv.br Theoretical predictions can help assign experimental spectra and understand how the electronic environment affects each nucleus. researchgate.netnih.gov For related quinazoline structures, calculated shifts have shown good correlation with experimental data. mdpi.comresearchgate.net
IR Frequencies: Theoretical vibrational frequency calculations produce a predicted infrared (IR) spectrum. researchgate.net The positions and intensities of absorption bands correspond to specific vibrational modes of the molecule, such as N-H stretches from the amine group, C-N stretches, and aromatic ring vibrations. researchgate.netorgchemboulder.comnih.gov These calculated frequencies are often scaled by a factor (e.g., 0.96) to better match experimental data due to the harmonic approximation used in the calculations. mdpi.com
UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and predicting UV-Vis absorption spectra. mdpi.comrespectprogram.org The calculations yield the absorption wavelengths (λmax) and oscillator strengths, which correspond to electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals (π → π* or n → π* transitions). nepjol.infobohrium.com
Table 3: Illustrative Predicted Spectroscopic Data for this compound This table is for illustrative purposes only, as specific published data for this compound was not found in the search results.
| Spectroscopy Type | Predicted Parameter | Illustrative Value | Corresponding Functional Group/Transition |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | 7.5 ppm (Ar-H) | Aromatic Proton |
| ¹³C NMR | Chemical Shift (δ) | 150.0 ppm (Ar-C) | Aromatic Carbon |
| IR | Vibrational Frequency (cm⁻¹) | 3450, 3360 cm⁻¹ | N-H stretch (asymmetric & symmetric) orgchemboulder.com |
| IR | Vibrational Frequency (cm⁻¹) | 1620 cm⁻¹ | N-H bend orgchemboulder.com |
| UV-Vis (TD-DFT) | λmax | 320 nm | π → π* transition mdpi.com |
Following a successful geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies). faccts.de This analysis calculates the harmonic vibrational frequencies for all 3N-6 normal modes of a non-linear molecule (where N is the number of atoms). nepjol.info
These calculated frequencies are fundamental for determining various thermochemical properties using statistical thermodynamics. arxiv.org Properties such as the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and entropy, and heat capacity can be derived from the vibrational partition function. nepjol.info This information is crucial for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it might participate. arxiv.org
Table 4: Illustrative Calculated Thermochemical Properties for this compound at 298.15 K This table is for illustrative purposes only, as specific published data for this compound was not found in the search results.
| Thermochemical Property | Illustrative Value | Unit |
|---|---|---|
| Zero-Point Vibrational Energy (ZPVE) | 125.5 | kcal/mol |
| Enthalpy (H) | 132.8 | kcal/mol |
| Gibbs Free Energy (G) | 95.7 | kcal/mol |
| Entropy (S) | 94.2 | cal/mol·K |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption Maxima).
Quantum Chemical Descriptors for Reactivity Prediction
From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. researchgate.net These descriptors are rooted in conceptual DFT and provide a quantitative basis for concepts like the Hard and Soft Acids and Bases (HSAB) principle. mdpi.com
Chemical hardness (η) and its inverse, chemical softness (S), are measures of a molecule's resistance to change in its electron distribution. mdpi.com Hardness can be approximated using the energies of the HOMO and LUMO through the following relation:
η ≈ (ELUMO - EHOMO) / 2
A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small HOMO-LUMO gap and is more reactive. libretexts.orgajchem-a.com Chemical softness (S) is simply the reciprocal of hardness (S = 1/η). mdpi.comunc.edu These descriptors are valuable for comparing the reactivity of a series of related compounds. ajchem-a.com
Table 5: Illustrative Reactivity Descriptors for this compound This table is for illustrative purposes only, as specific published data for this compound was not found in the search results. Values are derived from the illustrative FMO data in Table 2.
| Descriptor | Formula | Illustrative Value (eV) | Interpretation |
|---|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.30 | Measures resistance to charge transfer. mdpi.com |
| Chemical Softness (S) | 1 / η | 0.43 | Inverse of hardness; indicates higher reactivity. mdpi.com |
Electrophilicity Index (ω) and Mulliken Electronegativity (χ)
The reactivity of a chemical species can be quantitatively described using a set of global reactivity descriptors derived from Density Functional Theory (DFT). Among these, the Mulliken electronegativity (χ) and the global electrophilicity index (ω) are fundamental in predicting the chemical behavior of molecules.
Mulliken Electronegativity (χ) is a measure of the tendency of a species to attract electrons. It was originally defined by Robert S. Mulliken as the average of the first ionization energy (IE) and electron affinity (EA) of an atom or molecule. webelements.comlibretexts.org Within the framework of DFT, it is related to the electronic chemical potential (μ) and can be approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arxiv.org A higher electronegativity value indicates a greater ability to attract electrons.
Electrophilicity Index (ω) quantifies the energy stabilization of a molecule when it acquires an additional electronic charge from the environment. nanobioletters.com It is a measure of a molecule's ability to act as an electrophile. Molecules with higher electrophilicity indices are more reactive as electrophiles. These parameters are crucial in studying the reactivity of quinazoline derivatives, for instance, in predicting their potential as corrosion inhibitors or their sites for nucleophilic or electrophilic attack. researchgate.net
While specific DFT calculations for this compound are not available in the reviewed literature, the general formulas for calculating these reactivity descriptors are well-established. libretexts.orgnanobioletters.comsci-hub.red These calculations are routinely performed for quinazoline derivatives to understand their reactivity. researchgate.netmdpi.comresearchgate.net
Table 1: Key Global Reactivity Descriptors and Their Formulas
| Descriptor | Formula | Description |
|---|---|---|
| Mulliken Electronegativity (χ) | χ = -μ = (IE + EA) / 2 ≈ -(EHOMO + ELUMO) / 2 | Measures the tendency of a molecule to attract electrons. webelements.comlibretexts.org |
| Chemical Hardness (η) | η = (IE - EA) / 2 ≈ (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) = (EHOMO + ELUMO)2 / (4 * (ELUMO - EHOMO)) | Quantifies the ability of a molecule to accept electrons. nanobioletters.com |
| Chemical Potential (μ) | μ = -(IE + EA) / 2 ≈ (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from a system. |
IE: Ionization Energy; EA: Electron Affinity; EHOMO: Energy of the Highest Occupied Molecular Orbital; ELUMO: Energy of the Lowest Unoccupied Molecular Orbital.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes, dynamic stability, and interactions with the surrounding environment, such as a solvent. galaxyproject.org
For quinazoline derivatives, MD simulations are frequently employed to understand their interaction and stability within the binding sites of biological targets, such as enzymes or receptors. nih.govnih.govfrontiersin.org A typical MD simulation workflow involves three main stages: energy minimization, equilibration, and the production run. galaxyproject.org
Energy Minimization: The initial structure of the system (e.g., this compound in a water box) is optimized to remove steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to the desired temperature (NVT ensemble) and then brought to the correct pressure and density (NPT ensemble). During this phase, the solvent molecules are allowed to rearrange around the solute, simulating the solvation process. labxing.com
Production Simulation: Once the system is equilibrated, the simulation is run for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory. frontiersin.org
Analysis of the trajectory provides information on the molecule's dynamic behavior. A key metric is the Root Mean Square Deviation (RMSD), which measures the average deviation of the molecule's atoms from a reference structure over time, indicating its structural stability. frontiersin.org While specific MD studies focusing solely on the solvation of this compound were not found, this technique is extensively used to assess the stability of related quinazoline-ligand complexes in aqueous environments. nih.govnih.gov
Table 2: Typical Stages of a Molecular Dynamics Simulation
| Stage | Purpose | Typical Ensemble | Key Outcome |
|---|---|---|---|
| Energy Minimization | Remove steric clashes and bad contacts in the initial geometry. | - | A low-energy, stable starting structure. |
| NVT Equilibration | Stabilize the system's temperature. | NVT (constant Number of particles, Volume, Temperature) | System reaches the target temperature. |
| NPT Equilibration | Stabilize the system's pressure and density. | NPT (constant Number of particles, Pressure, Temperature) | System reaches the target pressure and correct solvent density. |
| Production Run | Sample the conformational space of the molecule over time. | NPT | A trajectory file containing atomic coordinates over time for analysis. |
Reaction Mechanism Elucidation through Potential Energy Surface Scans
Understanding the mechanism of a chemical reaction involves mapping the energetic changes that occur as reactants are converted into products. A Potential Energy Surface (PES) provides this map, illustrating the energy of a molecule as a function of its geometry. molcalx.com.cn By scanning the PES along a specific reaction coordinate (e.g., a bond being formed or broken), chemists can identify transition states, intermediates, and determine the activation energy of the reaction. gaussian.comnih.gov
A PES scan can be rigid, involving single-point energy calculations at fixed geometries, or relaxed, where the geometry is optimized at each step along the reaction coordinate. gaussian.com This methodology is crucial for predicting reaction pathways and regioselectivity. For example, a theoretical study on the nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-quinazoline used PES scans to analyze the approach of an aniline (B41778) nucleophile to the C2 and C4 positions of the quinazoline ring. nih.gov The scan involved varying the distance between the aniline nitrogen and the quinazoline carbons, which allowed for the identification of the most stable pre-reaction complex and provided a starting point for locating the transition state. nih.gov Such calculations can explain why a reaction favors one position over another.
Although a specific PES scan for a reaction involving this compound was not found in the literature, this computational technique is directly applicable to study its reactivity, for example, in electrophilic substitution on the amino group or the aromatic ring. The results of a PES scan are typically presented in a table showing the energy at each step along the reaction coordinate.
Table 3: Illustrative Output of a Rigid Potential Energy Surface Scan
| Scan Point | Variable 1 (Å) | Variable 2 (°) | Energy (Hartree) |
|---|---|---|---|
| 1 | 3.0 | 120.0 | -450.12345 |
| 2 | 2.8 | 120.0 | -450.12567 |
| 3 | 2.6 | 120.0 | -450.12989 |
| 4 | 2.4 | 120.0 | -450.13512 |
| 5 | 2.2 | 120.0 | -450.13856 |
| 6 | 2.0 | 120.0 | -450.13910 |
This table is a conceptual example based on typical Gaussian scan outputs and does not represent actual data for this compound. gaussian.com
Quantitative Structure-Property Relationship (QSPR) Modeling of Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the chemical structure of a compound with its physicochemical properties. nih.gov This is distinct from Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates structure with biological activity. researchgate.netrsc.org QSPR models are built by developing a mathematical equation that relates calculated molecular descriptors (numerical representations of a molecule's structure) to an experimentally measured property. nih.gov
For a molecule like this compound, QSPR could be used to predict properties such as:
Solubility
Boiling point
pKa
LogP (lipophilicity)
The first step in QSPR modeling is to calculate a wide range of molecular descriptors. These can be categorized as constitutional, topological, geometric, or quantum-chemical descriptors. For quinazoline derivatives, numerous QSAR studies have been performed, indicating that this class of compounds is well-suited for such modeling. researchgate.netrsc.org These studies provide a basis for which descriptors might be relevant for building a QSPR model.
Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), is used to build a model that best predicts the property of interest. nih.gov While no specific QSPR models for the chemical attributes of this compound are reported in the surveyed literature, the methodology is standard and widely applicable.
Table 4: Examples of Molecular Descriptors Used in QSPR/QSAR Models
| Descriptor Type | Example Descriptors | Description |
|---|---|---|
| Constitutional | Molecular Weight, Number of N atoms | Based on the molecular formula. |
| Topological | Wiener Index, Kier & Hall Indices | Based on the 2D graph representation of the molecule. |
| Geometric (3D) | Molecular Surface Area, Molecular Volume | Based on the 3D coordinates of the atoms. |
| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies, Electronegativity | Derived from quantum mechanical calculations. |
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-Stacking)
The solid-state structure and interactions of a molecule determine its crystal packing, solubility, and potential for binding to other molecules. For this compound, the key intermolecular interactions are expected to be hydrogen bonds and π-stacking. The primary amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atoms of the quinazoline ring can act as hydrogen bond acceptors. The fused aromatic system provides a large surface for π-π stacking interactions. chemeurope.commdpi.com
While a crystal structure for this compound itself is not available in the searched literature, a detailed analysis of the closely related compound 2-methylquinazolin-4(3H)-one hydrochloride provides significant insight. researchgate.netnih.gov X-ray diffraction analysis of this salt revealed that the crystal packing is governed by N-H···Cl hydrogen bonds, which link the molecules into zigzag chains. researchgate.netnih.gov Additionally, weak π-π stacking interactions are observed between the benzene (B151609) rings of adjacent molecules. researchgate.net
Table 5: Hirshfeld Surface Contact Contributions for 2-methylquinazolin-4(3H)-one hydrochloride nih.gov
| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) | Description |
|---|---|---|
| H···H | 36.1 | Represents contacts between hydrogen atoms, generally dispersive in nature. |
| H···C / C···H | 25.8 | van der Waals interactions between hydrogen and carbon atoms. |
| H···O / O···H | 17.7 | Contacts involving the carbonyl oxygen, indicative of weak C-H···O interactions. |
| H···Cl / Cl···H | 10.3 | Corresponds to the primary N-H···Cl hydrogen bonds. |
| C···Cl / Cl···C | 3.3 | Minor contacts between carbon and chlorine atoms. |
| N···H / H···N | 2.4 | Minor contacts involving nitrogen atoms. |
| C···C | 1.8 | Indicates π-π stacking interactions. |
This data is for the related compound 2-methylquinazolin-4(3H)-one hydrochloride and serves as a model for the types of interactions to be expected.
Advanced Research Applications and Methodological Investigations Involving 2 Methylquinazolin 5 Amine
Development as Synthetic Intermediates for Complex Organic Scaffolds
The quinazoline (B50416) framework is a privileged structure in drug discovery and the synthesis of complex heterocyclic systems. ekb.egresearchgate.net Compounds like 2-Methylquinazolin-5-amine and its isomers, such as 3-amino-2-methylquinazolin-4(3H)-one, serve as crucial synthetic intermediates. mdpi.com The presence of both an amine and a methyl group allows for extensive functionalization. mdpi.com
Researchers utilize these intermediates to construct more elaborate molecular architectures. For instance, the amine group can readily react with various electrophiles, while the methyl group can participate in condensation reactions with aldehydes. mdpi.comnih.gov This dual reactivity enables the fusion of additional heterocyclic rings onto the quinazoline core, leading to tricyclic or polycyclic systems. mdpi.com A common synthetic route involves the initial preparation of a 2-methyl-4H-3,1-benzoxazin-4-one intermediate, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form 3-amino-2-methylquinazolin-4(3H)-one. nih.govsciencepublishinggroup.com This quinazolinone can then be used as a platform to introduce a wide variety of substituents. For example, reaction with different benzaldehyde (B42025) derivatives at the amino group furnishes a series of Schiff bases, which are themselves important precursors for other organic scaffolds. nih.govresearchgate.net
The flexibility of these synthetic pathways allows for the creation of large libraries of quinazoline derivatives with tailored properties for various applications, from medicinal chemistry to materials science. ekb.egresearchgate.net
Role in Materials Science Research and Functional Molecule Design
In the field of materials science, the structural and electronic properties of the quinazoline ring are harnessed to design novel functional molecules. The ability to introduce specific functional groups onto the this compound scaffold allows for the fine-tuning of properties like fluorescence, polymerizability, and photosensitivity.
The amine group on this compound makes it a suitable candidate for derivatization into fluorescent probes and dyes. bio-techne.com Amine-reactive dyes, such as those containing succinimidyl ester (SE) or isothiocyanate (ITC) functional groups, are widely used to label biomolecules. thermofisher.com By reacting this compound with such dye molecules, new fluorescent constructs can be created.
Quinazoline derivatives themselves can exhibit fluorescence. The development of fluorescent probes is a significant area of research, with applications in biological imaging and chemical sensing. chemscene.comthermofisher.com The general principle involves coupling the amine-containing molecule to a fluorophore. The properties of the resulting dye, such as its excitation and emission wavelengths, quantum yield, and environmental sensitivity, can be modulated by the specific structure of the quinazoline precursor. thermofisher.com
Table 1: Examples of Amine-Reactive Fluorophores
| Fluorophore | Reactive Group | Excitation Max (nm) | Emission Max (nm) |
|---|---|---|---|
| 5-TAMRA | NHS ester | 546 | 580 |
| Alexa Fluor 350 | Succinimidyl Ester | 346 | 442 |
| Fluorescein | Isothiocyanate | 495 | 519 |
| Cascade Blue | Acetyl Azide | 400 | 420 |
This table presents examples of common amine-reactive dyes that could potentially be conjugated with molecules like this compound. Data sourced from various suppliers. bio-techne.comthermofisher.com
The dual functionality of quinazoline-based amines allows for their incorporation into polymers. mdpi.com The amine and methyl groups can serve as points for polymerization or for grafting onto existing polymer backbones. mdpi.comresearchgate.net This can impart the unique properties of the quinazoline heterocycle, such as thermal stability or specific binding capabilities, to the resulting polymer. Research has indicated that the amine and methyl groups on compounds like 3-amino-2-methyl-quinazolinones can participate in reactions leading to polycyclic heterocyclic compounds that have applications in the polymer and dye industries. mdpi.comresearchgate.net The use of N-alkoxyamines, for example, is a key technique in living radical polymerization, a field where nitroxide-mediated radical additions are used to create well-defined polymers. chimia.ch
Precursors for Fluorescent Probes and Dyes.
Applications in Catalysis Research and Ligand Synthesis
The nitrogen atoms within the quinazoline ring, along with the exocyclic amine group of this compound, are excellent coordination sites for metal ions. This property is exploited in the synthesis of ligands for catalysis. Schiff bases derived from amino-quinazolines are particularly common ligands.
For example, tridentate Schiff base ligands have been synthesized by condensing 3-amino-2-methylquinazolin-4(3H)-one with substituted salicylaldehydes. These ligands can then be used to form stable complexes with transition metals like Copper(II) and Nickel(II). The resulting metal complexes often exhibit significant catalytic activity in various organic transformations, such as the synthesis of other complex organic molecules. acs.org The specific structure of the quinazoline ligand, including the substituents on the ring, can influence the stability, selectivity, and activity of the metal catalyst. acs.org
Table 2: Research on Quinazoline-Based Metal Complexes
| Ligand Precursor | Metal Ion | Resulting Complex Application |
|---|---|---|
| 3-amino-2-methylquinazolin-4(3H)-one | Cu(II) | Antibacterial agents, potential catalysts |
| 3-amino-2-methylquinazolin-4(3H)-one | Ni(II) | Catalytic synthesis of 2H–indazolo[2,1-b]phthalazine-triones |
This table summarizes findings from studies on metal complexes derived from a structural isomer of the title compound. academicjournals.org
Exploration in Photo-responsive Chemical Systems
Photo-responsive materials, which change their properties upon exposure to light, are at the forefront of materials science, with applications ranging from drug delivery to molecular machines. mdpi.comjkslms.or.krnih.gov While the fundamental quinazolinone scaffold is not inherently photo-responsive, it can be chemically modified to create photo-active systems. mdpi.com
Research has shown that by introducing specific chromophores or photosensitive groups, quinazoline derivatives can be made to interact with light. mdpi.comresearchgate.net For instance, studies on 3-amino-2-methyl-quinazolin-4(3H)-ones found that while many derivatives were not photo-active, the introduction of a nitro group at the 6-position rendered the compounds capable of causing DNA photo-cleavage under UVA and UVB irradiation. mdpi.com This photo-activity could be further enhanced by converting the amino group into an arylamide. mdpi.com Such findings open the door to designing quinazoline-based molecules for applications like photodynamic therapy or light-controlled chemical reactions. jkslms.or.krnih.gov The mechanism often involves the generation of reactive oxygen species or photo-isomerization, which can be harnessed to perform a specific function. researchgate.net
Design of Chemical Sensors and Detection Systems
The development of sensitive and selective chemical sensors is crucial for environmental monitoring, food safety, and medical diagnostics. nih.govresearchgate.netejcmpr.com The amine functionality of this compound makes it a promising candidate for incorporation into chemical sensor designs, particularly for detecting specific analytes. nih.gov
Amine groups can serve as recognition sites in various sensor types. In colorimetric sensors, the binding of an analyte to the amine can induce a color change, providing a simple, visual readout. mdpi.com These sensors often rely on the interaction changing the electronic properties of a chromogenic system. mdpi.com Similarly, in fluorescent sensors, the interaction can cause a change in fluorescence intensity (quenching or enhancement). nih.gov
Given the increasing interest in monitoring volatile amines as indicators of food spoilage, a molecule like this compound could potentially be used as a building block for a sensor material. nih.gov The design could involve its incorporation into a polymer matrix or attachment to a surface where its interaction with target analytes can be transduced into a measurable signal, such as a change in resistance (chemiresistive sensor) or color (optical sensor). nih.govskcinc.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-amino-2-methylquinazolin-4(3H)-one |
| 2-methyl-4H-3,1-benzoxazin-4-one |
| Hydrazine hydrate |
| Benzaldehyde |
| Schiff base |
| Succinimidyl ester (SE) |
| Isothiocyanate (ITC) |
| 5-TAMRA |
| Alexa Fluor 350 |
| Fluorescein |
| Cascade Blue |
| Salicylaldehyde |
| Copper(II) |
| Nickel(II) |
Future Research Directions and Methodological Innovations in 2 Methylquinazolin 5 Amine Chemistry
Development of Highly Atom-Economical and Stereoselective Synthetic Pathways
The pursuit of synthetic efficiency is a central theme in modern organic chemistry. For 2-methylquinazolin-5-amine and its analogs, the development of highly atom-economical and stereoselective synthetic pathways is a critical area for future research.
Atom Economy: Traditional multi-step syntheses of quinazolines often generate significant waste. Future methodologies will likely focus on one-pot reactions and tandem sequences that minimize purification steps and maximize the incorporation of all reactant atoms into the final product. An example of this is the catalyst- and solvent-free coupling of 2-methyl quinazolinones with isatins, which achieves excellent yields and high atom economy. acs.org Such protocols reduce the environmental impact and cost of synthesis. acs.orgnih.gov The concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final product, is a key metric in green chemistry. acs.orgnih.gov For instance, a metal-free oxidative annulation for synthesizing 2-aminoquinazolines has been reported to have good atom economy and allows for structural diversity. nih.gov
Stereoselectivity: Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. While the synthesis of this compound itself does not typically involve creating a stereocenter at the quinazoline (B50416) core, derivatization reactions often do. Future research will need to address the stereoselective synthesis of derivatives, particularly those with chiral side chains or substituents. researchgate.net Asymmetric catalysis, using chiral catalysts or auxiliaries, will be instrumental in achieving high enantiomeric or diastereomeric purity. researchgate.net The development of stereoselective methods will be crucial for producing enantiomerically pure compounds for biological evaluation.
Exploration of Novel Reactivity and Transformation Mechanisms
Understanding the inherent reactivity of the this compound scaffold is key to unlocking new synthetic transformations. Future research will delve deeper into its electronic properties and how they influence its reactivity towards various reagents.
Novel Transformations: Exploration of unprecedented reactions involving the quinazoline core or its substituents is a promising research avenue. This could include novel cyclization reactions, ring-expansion or -contraction sequences, and the introduction of unique functional groups. For instance, the reaction of 2-amino-substituted quinazolin-4-ones with various reagents has been shown to be significantly influenced by the position of other substituents, leading to diverse products. researchgate.net
Mechanistic Insights: A thorough understanding of reaction mechanisms is fundamental to optimizing existing methods and designing new ones. Future studies will likely employ a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling to elucidate reaction pathways. thieme-connect.de For example, understanding the mechanism of C-H activation on the quinazoline ring can lead to more efficient and selective functionalization strategies. chim.itorganic-chemistry.org
Integration of Machine Learning and Artificial Intelligence in Synthetic Planning and Property Prediction
The integration of computational tools is set to revolutionize chemical synthesis and drug discovery. Machine learning (ML) and artificial intelligence (AI) are powerful tools that can accelerate the development of new this compound derivatives. mdpi.comresearchgate.net
Synthetic Planning: Computer-aided synthesis planning (CASP) programs, powered by ML algorithms, can analyze vast reaction databases to propose novel and efficient synthetic routes to target molecules. nih.gov These tools can help chemists to identify non-obvious disconnections and optimize reaction sequences, saving significant time and resources. nih.gov
Property Prediction: AI models can be trained to predict the physicochemical and biological properties of virtual compounds. nih.govuad.ac.id This allows for the in silico screening of large libraries of potential this compound derivatives to identify candidates with desirable characteristics, such as high bioactivity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govacs.org This predictive capability can guide synthetic efforts towards the most promising molecules. researchgate.net
Advancements in In Situ Spectroscopic Monitoring of Reactions
Real-time monitoring of chemical reactions provides invaluable information for process optimization and mechanistic understanding. Advancements in in situ spectroscopic techniques will play a crucial role in the study of this compound synthesis.
Process Analytical Technology (PAT): Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor reaction progress in real-time. rsc.orgrsc.org This allows for precise control over reaction parameters, leading to improved yields, purity, and safety. rsc.org
Reaction Profiling: In situ monitoring can provide detailed kinetic data and help to identify transient intermediates, offering deep insights into reaction mechanisms. researchgate.net This information is critical for understanding complex reaction networks and for the rational design of improved synthetic protocols. rsc.org
Application of Green Chemistry Principles for Sustainable Aminoquinazoline Research
The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. acs.orgmdpi.com The application of these principles is essential for the sustainable development of this compound chemistry. colab.ws
Safer Solvents and Reagents: A key focus will be the replacement of hazardous solvents and reagents with greener alternatives. mdpi.com This includes the use of water, supercritical fluids, or biodegradable solvents, as well as the development of catalyst-based reactions that avoid the use of stoichiometric and often toxic reagents. mdpi.comathensjournals.gr The use of deep eutectic solvents (DES) has been explored as a green approach for quinazolinone synthesis. tandfonline.comsrce.hr
Energy Efficiency: Developing reactions that proceed under milder conditions (e.g., lower temperatures and pressures) will reduce energy consumption. mdpi.com Microwave-assisted synthesis is one such technique that can often accelerate reactions and reduce energy usage. bohrium.comresearcher.life
Waste Reduction: Implementing atom-economical reactions and catalytic processes will minimize waste generation. nih.gov Designing reactions where byproducts are non-toxic and easily separable is also a critical aspect of sustainable chemistry. nsf.gov
Investigation of C-H Functionalization Strategies for Direct Derivatization
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more efficient way to introduce complexity into molecules by avoiding pre-functionalization steps. benthamdirect.comrsc.org
Regioselective C-H Activation: A major challenge in the C-H functionalization of quinazolines is controlling the regioselectivity. Future research will focus on developing catalysts and directing groups that can selectively activate specific C-H bonds on the quinazoline scaffold, including the positions on the benzene (B151609) ring of this compound. chim.itacs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methylquinazolin-5-amine, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves condensation of 2-methylquinazolin-4-one with ammonia or amine sources under reductive conditions. For example, using ammonium acetate and sodium borohydride in ethanol at reflux (60–80°C) can yield the amine derivative. Purity optimization may require column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
- Key Parameters : Temperature control (to avoid over-reduction), stoichiometric ratios of reactants, and inert atmosphere (N₂/Ar) to prevent oxidation.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with literature data for quinazoline derivatives. For example, aromatic protons in the quinazoline ring typically appear at δ 7.5–8.5 ppm .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) and fragmentation patterns.
- HPLC : Use a C18 column with acetonitrile/water mobile phase (0.1% TFA) to assess purity (>95%) .
Q. What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?
- Critical Issues :
- Byproduct Formation : Over-reduction or dimerization during scale-up. Mitigate via controlled addition of reducing agents (e.g., NaBH₄ in aliquots).
- Solvent Selection : Ethanol or THF for solubility; switch to greener solvents (e.g., 2-MeTHF) for sustainability .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of this compound derivatives for targeted biological activity?
- Approach :
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to predict reactive sites for functionalization.
- Molecular Docking : Screen against protein targets (e.g., kinases, DNA topoisomerases) using AutoDock Vina. For example, quinazoline derivatives often bind to ATP pockets in kinases .
- Validation : Correlate computational binding affinity (ΔG) with in vitro IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Standardize protocols using CLIA-certified labs.
- Compound Stability : Degradation in DMSO stock solutions. Verify stability via LC-MS before assays .
Q. How do substituent modifications on the quinazoline core (e.g., halogenation or alkylation) impact solubility and bioavailability?
- Experimental Design :
- LogP Measurement : Use shake-flask method or HPLC retention time to assess hydrophobicity.
- Permeability Assays : Caco-2 cell monolayers to predict intestinal absorption. Methyl groups at position 2 may enhance permeability by reducing polarity .
Methodological Resources
- Synthetic Protocols : Adapted from palladium-catalyzed cross-coupling methods for quinazoline functionalization .
- Biological Evaluation : Antitumor activity assessed via MTT assay (72-h exposure, IC₅₀ calculation) .
- Structural Analysis : X-ray crystallography for confirming regiochemistry (e.g., N1 vs. N3 methylation) .
Note : For reproducibility, avoid commercial databases (e.g., BenchChem) and prioritize peer-reviewed journals or protocols from organizations like the Cochrane Collaboration for systematic reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
